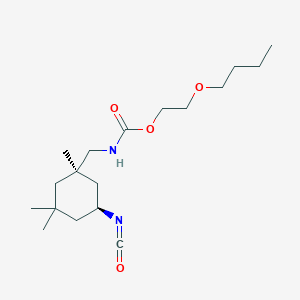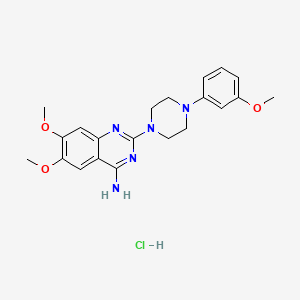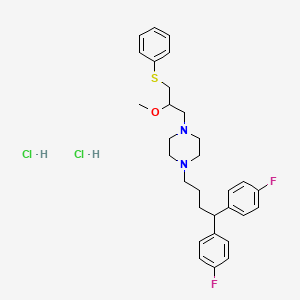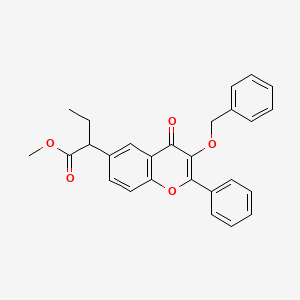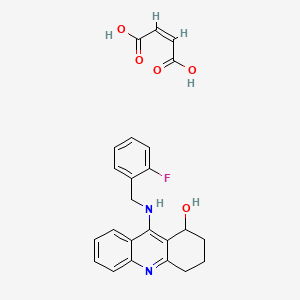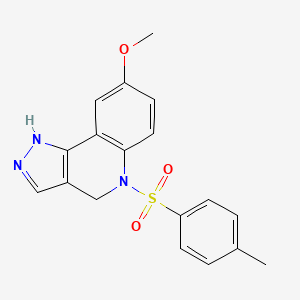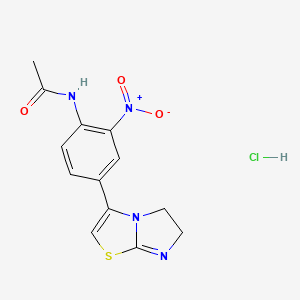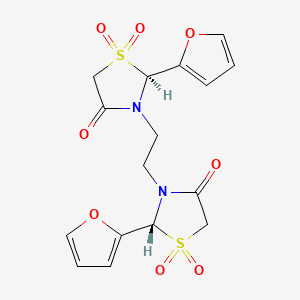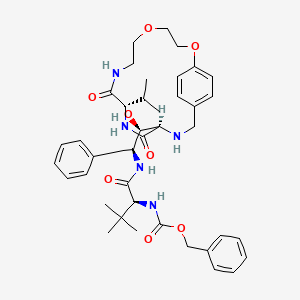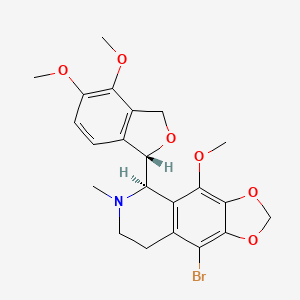
1,3-Dioxolo(4,5-g)isoquinoline, 9-bromo-5-((1S)-1,3-dihydro-4,5-dimethoxy-1-isobenzofuranyl)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-, (5R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolo(4,5-g)isoquinoline, 9-bromo-5-((1S)-1,3-dihydro-4,5-dimethoxy-1-isobenzofuranyl)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-, (5R)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including bromine, methoxy, and dioxolo groups, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
The synthesis of 1,3-Dioxolo(4,5-g)isoquinoline, 9-bromo-5-((1S)-1,3-dihydro-4,5-dimethoxy-1-isobenzofuranyl)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-, (5R)- involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the isoquinoline core, followed by the introduction of the dioxolo and bromine groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
1,3-Dioxolo(4,5-g)isoquinoline, 9-bromo-5-((1S)-1,3-dihydro-4,5-dimethoxy-1-isobenzofuranyl)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-, (5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .
Applications De Recherche Scientifique
1,3-Dioxolo(4,5-g)isoquinoline, 9-bromo-5-((1S)-1,3-dihydro-4,5-dimethoxy-1-isobenzofuranyl)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-, (5R)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals
Mécanisme D'action
The mechanism of action of 1,3-Dioxolo(4,5-g)isoquinoline, 9-bromo-5-((1S)-1,3-dihydro-4,5-dimethoxy-1-isobenzofuranyl)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-, (5R)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival, while its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential microbial enzymes .
Comparaison Avec Des Composés Similaires
1,3-Dioxolo(4,5-g)isoquinoline, 9-bromo-5-((1S)-1,3-dihydro-4,5-dimethoxy-1-isobenzofuranyl)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-, (5R)- can be compared with other similar compounds, such as:
1,3-Dioxolo(4,5-g)isoquinoline derivatives: These compounds share the same core structure but differ in the substituents attached to the isoquinoline ring.
Bromo-substituted isoquinolines: These compounds have a bromine atom attached to the isoquinoline ring but may lack other functional groups present in the target compound.
Methoxy-substituted isoquinolines: These compounds contain methoxy groups attached to the isoquinoline ring but may not have the dioxolo or bromine groups. The uniqueness of 1,3-Dioxolo(4,5-g)isoquinoline, 9-bromo-5-((1S)-1,3-dihydro-4,5-dimethoxy-1-isobenzofuranyl)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-, (5R)- lies in its combination of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activities
Propriétés
Numéro CAS |
565418-40-8 |
|---|---|
Formule moléculaire |
C22H24BrNO6 |
Poids moléculaire |
478.3 g/mol |
Nom IUPAC |
(5R)-9-bromo-5-[(1S)-4,5-dimethoxy-1,3-dihydro-2-benzofuran-1-yl]-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C22H24BrNO6/c1-24-8-7-12-15(20(27-4)22-21(16(12)23)29-10-30-22)17(24)19-11-5-6-14(25-2)18(26-3)13(11)9-28-19/h5-6,17,19H,7-10H2,1-4H3/t17-,19+/m1/s1 |
Clé InChI |
VVSDXCUYQGHQTE-MJGOQNOKSA-N |
SMILES isomérique |
CN1CCC2=C([C@@H]1[C@@H]3C4=C(CO3)C(=C(C=C4)OC)OC)C(=C5C(=C2Br)OCO5)OC |
SMILES canonique |
CN1CCC2=C(C1C3C4=C(CO3)C(=C(C=C4)OC)OC)C(=C5C(=C2Br)OCO5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


